molecular formula C7H6FNO B14858295 6-Fluoro-4-methylpyridine-2-carbaldehyde

6-Fluoro-4-methylpyridine-2-carbaldehyde

Cat. No.: B14858295
M. Wt: 139.13 g/mol
InChI Key: ZOTCWJALGAXAKQ-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C7H6FNO. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methylpyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the fluorination of 4-methylpyridine-2-carbaldehyde. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method involves the use of 2-amino-6-methylpyridine as a starting material, which undergoes a series of reactions including fluorination, oxidation, and formylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced fluorinating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), other nucleophiles

Major Products Formed

Scientific Research Applications

6-Fluoro-4-methylpyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methylpyridine-2-carbaldehyde depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can enhance binding affinity and selectivity, leading to improved biological activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methylpyridine-2-carbaldehyde is unique due to the specific positioning of the fluorine, methyl, and aldehyde groups on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as enhanced reactivity and selectivity in various chemical reactions. Its structure also allows for versatile applications in different fields, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

6-fluoro-4-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H6FNO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3

InChI Key

ZOTCWJALGAXAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)F)C=O

Origin of Product

United States

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